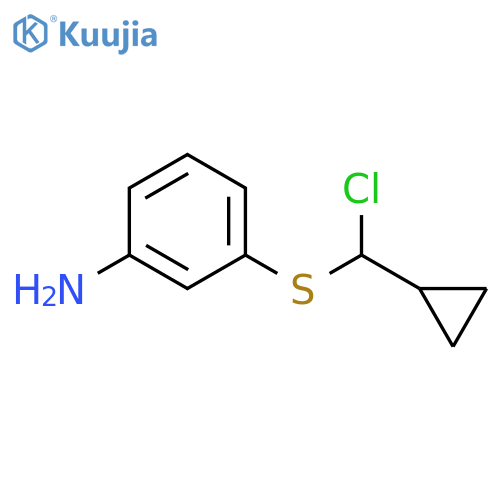Cas no 1154384-91-4 (5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine)
5-クロロ-2-シクロプロピルメチルスルファニルフェニルアミンは、有機合成中間体として重要な化合物です。分子構造中のクロロ基とシクロプロピルメチルチオエーテル基が特徴的で、医薬品や農薬の合成において有用な骨格を提供します。特に、複雑なヘテロ環化合物の構築や官能基変換の前駆体として優れた反応性を示します。高い純度と安定性を有し、各種クロスカップリング反応や求核置換反応に適しています。また、分子内のアミン基はさらなる誘導体化が可能で、多様な生物活性化合物の合成経路において重要な中間体となります。

1154384-91-4 structure
商品名:5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine
CAS番号:1154384-91-4
MF:C10H12ClNS
メガワット:213.726980209351
CID:5525829
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine
-
- インチ: 1S/C10H12ClNS/c11-10(7-4-5-7)13-9-3-1-2-8(12)6-9/h1-3,6-7,10H,4-5,12H2
- InChIKey: XIFJAYUACSDTGA-UHFFFAOYSA-N
- ほほえんだ: NC1=CC(SC(Cl)C2CC2)=CC=C1
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580720-5g |
5-Chloro-2-((cyclopropylmethyl)thio)aniline |
1154384-91-4 | 98% | 5g |
¥10306.00 | 2024-08-09 |
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
1154384-91-4 (5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine) 関連製品
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
